molecular formula C21H28N2O3 B10880801 [4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](2,3-dimethoxyphenyl)methanone

[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](2,3-dimethoxyphenyl)methanone

Cat. No.: B10880801
M. Wt: 356.5 g/mol
InChI Key: QKOBNPCDVPWMNC-UHFFFAOYSA-N
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Description

  • The compound you’ve mentioned is a complex organic molecule with a bicyclo[2.2.1]heptane skeleton.
  • It contains a piperazine ring, a bicyclic system, and two methoxy groups.
  • The structural formula is:

    C19H25N3O3\text{C}_{19}\text{H}_{25}\text{N}_3\text{O}_3C19​H25​N3​O3​

    .
  • Preparation Methods

  • Chemical Reactions Analysis

    • This compound can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents include oxidants like peracetic acid and reducing agents.
    • Major products depend on the specific reaction conditions.
  • Scientific Research Applications

    • In chemistry, it serves as a building block for more complex molecules due to its unique structure.
    • In biology and medicine, it might have potential as a drug candidate or a probe for biological studies.
    • In industry, it could be used in the synthesis of other compounds.
  • Mechanism of Action

    • Unfortunately, specific information about the mechanism of action for this compound is not readily available in the literature.
    • Further research would be needed to understand its molecular targets and pathways.
  • Comparison with Similar Compounds

    • Similar compounds with bicyclo[2.2.1]heptane skeletons include other piperazine derivatives, but each has distinct features.
    • For a comprehensive comparison, further investigation would be required.

    Remember that this compound’s applications and properties might be subject to ongoing research, so always consult the latest scientific literature for the most up-to-date information

    Properties

    Molecular Formula

    C21H28N2O3

    Molecular Weight

    356.5 g/mol

    IUPAC Name

    [4-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]-(2,3-dimethoxyphenyl)methanone

    InChI

    InChI=1S/C21H28N2O3/c1-25-19-5-3-4-18(20(19)26-2)21(24)23-10-8-22(9-11-23)14-17-13-15-6-7-16(17)12-15/h3-7,15-17H,8-14H2,1-2H3

    InChI Key

    QKOBNPCDVPWMNC-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)CC3CC4CC3C=C4

    Origin of Product

    United States

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